![molecular formula C12H15Cl2NO B14001381 4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde CAS No. 92960-41-3](/img/structure/B14001381.png)
4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde is an organic compound with the molecular formula C11H13Cl2NO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a bis(2-chloroethyl)amino group and a methyl group at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde typically involves the reaction of 3-methylbenzaldehyde with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-methylbenzaldehyde} + \text{bis(2-chloroethyl)amine} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of appropriate solvents, catalysts, and temperature control to maximize yield and purity. The compound is then purified through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid.
Reduction: 4-[Bis(2-chloroethyl)amino]-3-methylbenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-[Bis(2-azidoethyl)amino]-3-methylbenzaldehyde.
科学研究应用
4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in cancer research due to its structural similarity to nitrogen mustards.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This compound can alkylate DNA, leading to cross-linking and inhibition of DNA replication and transcription. The molecular targets include guanine bases in DNA, which are particularly susceptible to alkylation. This mechanism is similar to that of other nitrogen mustard compounds, which are known for their cytotoxic effects.
相似化合物的比较
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another nitrogen mustard used in the treatment of multiple myeloma.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde is unique due to its specific substitution pattern on the benzaldehyde ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
92960-41-3 |
|---|---|
分子式 |
C12H15Cl2NO |
分子量 |
260.16 g/mol |
IUPAC 名称 |
4-[bis(2-chloroethyl)amino]-3-methylbenzaldehyde |
InChI |
InChI=1S/C12H15Cl2NO/c1-10-8-11(9-16)2-3-12(10)15(6-4-13)7-5-14/h2-3,8-9H,4-7H2,1H3 |
InChI 键 |
CSOPQTRNTUWLEV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C=O)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


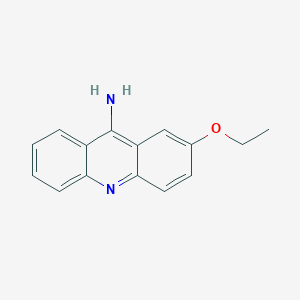
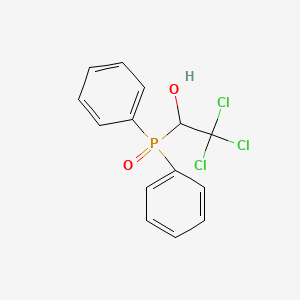
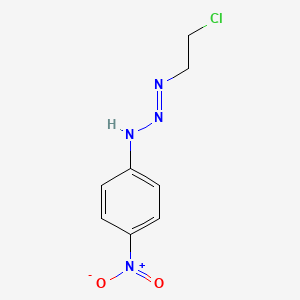

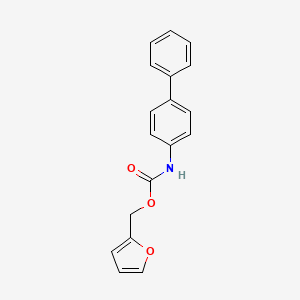
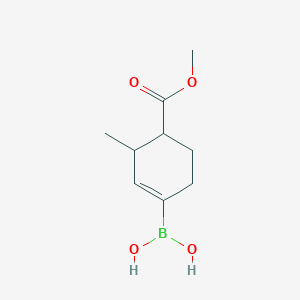
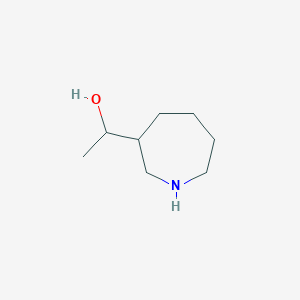
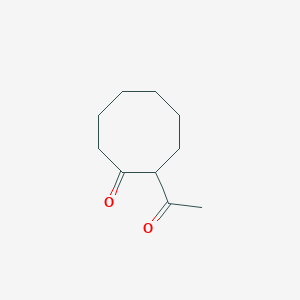
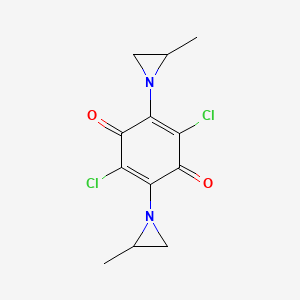
![1-Benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14001360.png)
![4-[2-(4-Aminophenoxy)ethyl]aniline](/img/structure/B14001361.png)
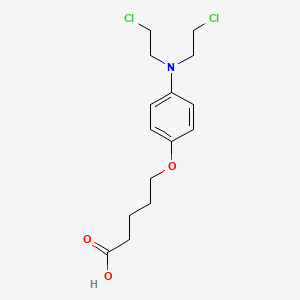
![Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]-](/img/structure/B14001372.png)
![2-Phenylhexahydro-2H-[1,2]oxazolo[2,3-a]pyridine](/img/structure/B14001378.png)
